molecular formula C23H24N4O4 B11010009 N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

Cat. No.: B11010009
M. Wt: 420.5 g/mol
InChI Key: NREVKUIIHIEKKD-UHFFFAOYSA-N
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Description

Compound 3 , is a synthetic molecule resulting from the coupling of two essential components: tryptamine and ibuprofen. Let’s explore its significance and properties.

Preparation Methods

The synthesis of Compound 3 involves a reaction between tryptamine and ibuprofen, facilitated by N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC acts as a coupling agent, allowing the carboxyl group of ibuprofen to react with the amino group of tryptamine, forming an amide bond. The structure of Compound 3 is confirmed through nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .

Chemical Reactions Analysis

Compound 3 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions are essential for understanding its behavior in different contexts.

Scientific Research Applications

Compound 3 finds applications across multiple scientific domains:

    Chemistry: Its unique structure makes it a valuable building block for designing novel compounds.

    Biology: Researchers explore its interactions with biological systems, potentially revealing new drug targets.

    Medicine: Investigating its pharmacological properties could lead to therapeutic applications.

Mechanism of Action

The precise mechanism by which Compound 3 exerts its effects remains an active area of research. Molecular targets and pathways involved need further exploration.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide

InChI

InChI=1S/C23H24N4O4/c1-31-17-8-6-16(7-9-17)27-22(29)20(26-23(27)30)10-11-21(28)24-13-12-15-14-25-19-5-3-2-4-18(15)19/h2-9,14,20,25H,10-13H2,1H3,(H,24,28)(H,26,30)

InChI Key

NREVKUIIHIEKKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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